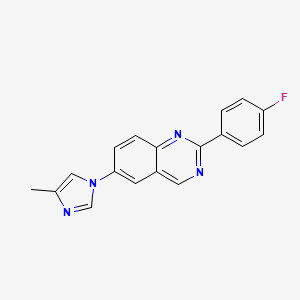

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline

Description

Properties

Molecular Formula |

C18H13FN4 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline |

InChI |

InChI=1S/C18H13FN4/c1-12-10-23(11-21-12)16-6-7-17-14(8-16)9-20-18(22-17)13-2-4-15(19)5-3-13/h2-11H,1H3 |

InChI Key |

WLEDGGNJRYMCBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline

General Synthetic Strategy for Quinazoline Derivatives

Quinazoline derivatives, including this compound, are commonly synthesized through:

- Cyclocondensation reactions involving 2-aminobenzamide or anthranilic acid derivatives with appropriate carbonyl compounds or amides.

- Nucleophilic aromatic substitution or metal-catalyzed amination to introduce functional groups at specific positions on the quinazoline core.

- Late-stage functionalization to install substituents like fluorophenyl and methylimidazolyl groups.

These methods are supported by various approaches such as solvent-free reactions, microwave-assisted synthesis, and metal-free catalysis to improve yields and reduce reaction times.

Specific Preparation Routes

Cyclization of Anthranilic Acid Derivatives with Aryl Amides

A classical approach involves the reaction of anthranilic acid with aryl amides under heating conditions to form quinazolin-4(3H)-one intermediates. For example, anthranilic acid and benzamide are heated at 130°C for 5 hours under solvent-free conditions to yield 2-phenylquinazolin-4(3H)-one with moderate yield (~58%). This intermediate can then be further functionalized.

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Anthranilic acid + arylamide | 130°C, 5 h, solvent-free | 2-arylquinazolin-4(3H)-one | ~58% |

Amination and Substitution on Quinazolin-4(3H)-one

The quinazolin-4(3H)-one intermediate can be subjected to nucleophilic substitution with amines such as 4-methylimidazole to introduce the imidazolyl group at the 6-position. This is often performed in polar aprotic solvents like dimethylformamide (DMF) with catalysts such as zinc chloride under reflux conditions (~150°C) for extended periods (up to 48 hours).

| Step | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 2 | 2-phenylquinazolin-4(3H)-one + 4-methylimidazole + ZnCl2 | Reflux, 150°C, 48 h, DMF | 6-(4-methylimidazol-1-yl)-2-phenylquinazoline | Moderate |

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the 2-position can be introduced via aromatic substitution reactions using 4-fluorophenyl precursors or by employing halogenated intermediates followed by halogen exchange (Halex) reactions catalyzed by bases such as DABCO and acids like methanesulfonic acid (MsOH). This process often involves:

- Preparation of a 2-amino-4-bromo-3-fluorobenzonitrile intermediate.

- Chlorination or bromination steps to activate the aromatic ring.

- Cyclization using carbon dioxide and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

- Halex reaction to replace halogens with fluorine, achieving the 4-fluorophenyl substitution.

This method has been demonstrated on a large scale with high purity (>99.5% HPLC) and overall yields around 39% over multiple steps.

Alternative Synthetic Approaches

One-Pot Metal-Free Catalyzed Synthesis

An efficient one-pot synthesis of quinazoline-2,4-diones using 4-dimethylaminopyridine (DMAP) as a catalyst and (Boc)2O as a key reagent has been reported. This metal-free approach operates at mild conditions (room temperature or microwave heating) and is compatible with various functional groups. Although this method is primarily for quinazoline-2,4-diones, it offers insights into milder and greener synthesis routes that could be adapted for related quinazoline derivatives.

Microwave-Assisted and Solvent-Free Methods

Microwave irradiation and solvent-free conditions have been successfully employed to reduce reaction times and increase yields in quinazoline synthesis. For example, solvent-free heating of anthranilic acid with amides or diketones in the presence of polyphosphoric acid (PPA) catalyst yields quinazoline or quinoline derivatives efficiently. These methods offer advantages in scalability and environmental impact.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of anthranilic acid + arylamide | Heating at 130°C, solvent-free | Simple, solvent-free | Moderate yield, long reaction time |

| Nucleophilic substitution with 4-methylimidazole | Reflux in DMF, ZnCl2 catalyst, 150°C, 48 h | Direct introduction of imidazole | Long reaction time, moderate yield |

| Halex reaction for fluorophenyl substitution | DABCO, MsOH catalysis, CO2 cyclization | High purity, scalable | Multi-step, moderate overall yield |

| One-pot DMAP-catalyzed synthesis | DMAP, (Boc)2O, microwave or room temp | Metal-free, mild conditions | Mainly for quinazoline-2,4-diones |

| Microwave/solvent-free synthesis | PPA catalyst, solvent-free, microwave heating | Fast, environmentally friendly | May require optimization for specific derivatives |

Chemical Reactions Analysis

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., 4-FPh, Cl) at the 2- or 4-position enhance π-conjugation, leading to redshifted absorption and emission spectra .

- Bulky substituents (e.g., phenylethynyl) increase melting points due to improved crystal packing .

- Imidazole or cyano groups improve solubility and binding affinity to biological targets .

Photophysical Properties

The fluorescence and absorption profiles of quinazoline derivatives are highly substituent-dependent (Table 2):

Key Observations :

Cytotoxicity and EGFR-TK Inhibition

The 4-fluorophenyl moiety is critical for anticancer activity. Selected data from HeLa cell cytotoxicity assays:

Key Observations :

- 2-(4-Chlorophenyl) derivatives (e.g., 3l) show superior cytotoxicity (IC₅₀ = 1.2 μM) compared to unsubstituted analogs .

- 4-Fluorophenyl substitution at the 6-position (e.g., in 3l) enhances activity over bromine-substituted analogs, surpassing Gefitinib in potency .

- Molecular docking suggests that 4-fluorophenyl groups improve hydrophobic interactions with EGFR’s ATP-binding pocket .

Biological Activity

2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This compound features a unique structure with a quinazoline core substituted with a 4-fluorophenyl group and a 4-methylimidazol-1-yl group, which enhances its pharmacological potential by targeting specific biological pathways.

The molecular formula of this compound is C18H13FN4, with a molecular weight of 304.3 g/mol. The presence of both fluorine and an imidazole ring contributes to its distinct pharmacological profile, potentially enhancing selectivity towards certain biological targets while minimizing side effects compared to other similar compounds.

Biological Activities

Quinazoline derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds structurally related to this compound have shown significant activity against various cancer cell lines, including breast cancer and osteosarcoma .

- Antimicrobial Properties : Some quinazoline derivatives demonstrate antimicrobial activities, making them potential candidates for treating infections .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism, and cyclooxygenases (COX), involved in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features. The following table summarizes some related compounds and their activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-6-(1H-imidazol-1-yl)quinazoline | Similar quinazoline core; different phenyl substitution | Anticancer activity |

| 2-(3-Fluorophenyl)-6-(5-methylimidazol-1-yl)quinazoline | Different fluorine position; similar imidazole | Antimicrobial properties |

| 2-(4-Chlorophenyl)-6-(3-methylimidazol-1-yl)quinazoline | Chlorine instead of fluorine; similar core | Potential kinase inhibitor |

The presence of bulky groups or specific functional groups can enhance the inhibitory activity against targeted enzymes or cancer cells. For example, modifications in the imidazole or phenyl substituents can significantly impact the compound's efficacy and selectivity .

Case Studies

Recent studies have highlighted the effectiveness of quinazoline derivatives in various therapeutic areas:

- Cancer Research : A study evaluated the anticancer effects of several quinazoline derivatives on MDA-MB-231 breast cancer cells. Compounds exhibited IC50 values ranging from 0.36 to 40.90 μM, indicating potential for further development as anticancer agents .

- Diabetes Management : Another investigation focused on DPP-IV inhibitors derived from quinazoline structures, demonstrating promising results in maintaining glucose homeostasis and suggesting potential applications in diabetes treatment .

- Inflammation and Pain Relief : Quinazoline-based hybrids have been synthesized and tested for anti-inflammatory properties, showing significant inhibition of COX enzymes, which are critical targets for non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinazoline?

The compound can be synthesized via regioselective C–H activation iodination–cyanation of quinazoline precursors. For example, a one-pot reaction using malononitrile derivatives under optimized conditions (120°C, ethanol solvent) yields fluorophenyl-substituted quinazolines with moderate to high yields (59–85%). Reaction progress is monitored via TLC, followed by purification using silica gel chromatography . Multi-step approaches may involve coupling fluorophenyl groups to the quinazoline core via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, as seen in analogous quinazoline derivatives .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments. For example, aromatic protons in the 4-fluorophenyl group show splitting patterns consistent with para-substitution .

- X-ray Crystallography : Hydrogen atoms are geometrically positioned (C–H = 0.93–0.98 Å), and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) are analyzed to determine crystal packing. SHELX software is widely used for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this quinazoline derivative?

Quinazoline derivatives are studied as kinase inhibitors, anti-cancer agents, and fluorescent probes due to their π-conjugated systems. The 4-fluorophenyl group enhances metabolic stability, while the imidazole moiety may facilitate hydrogen bonding in biological targets .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted quinazolines be addressed?

Regioselective iodination at the 6-position of quinazoline can be achieved using malononitrile as a directing group, enabling subsequent cyanation. Solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) critically influence reaction pathways. Conflicting data on yield optimization (e.g., 48% vs. 85% for similar derivatives) may arise from steric effects of substituents like methyl groups on the imidazole ring .

Q. What factors contribute to discrepancies in photophysical properties of fluorophenyl-quinazoline derivatives?

Emission spectra in polar solvents (e.g., DMF) show red shifts due to intramolecular charge transfer (ICT) between electron-donating (imidazole) and electron-withdrawing (fluorophenyl) groups. Discrepancies in emission intensity (e.g., 4-methoxyphenyl vs. 4-chlorophenyl substituents) arise from variations in π-electron delocalization and solvent interactions .

Q. How do crystal packing interactions influence the stability of this compound?

X-ray studies reveal that N–H⋯O hydrogen bonds connect molecules into chains, while π–π stacking between aromatic rings (dihedral angles: 48–86°) stabilizes the lattice. Disordered solvent molecules in the crystal lattice (e.g., ethanol) may require constraints during refinement using SHELXL .

Q. What strategies improve the biological activity of quinazoline-imidazole hybrids?

Structure-activity relationship (SAR) studies suggest:

- Hydrophobic substituents (e.g., 4-methylimidazole) enhance membrane permeability.

- Fluorine atoms improve bioavailability by reducing metabolic degradation.

- Imidazole N–H groups can act as hydrogen-bond donors in enzyme binding pockets. Biological assays (e.g., kinase inhibition) should be paired with molecular docking to validate interactions .

Methodological Notes

- Synthesis Optimization : Use kinetic vs. thermodynamic control to manipulate regioselectivity. For example, lower temperatures favor kinetic products in iodination reactions .

- Data Contradictions : Conflicting NMR or XRD data may arise from polymorphic forms. Always compare multiple characterization datasets and validate with computational models (e.g., DFT) .

- Biological Testing : Pair in vitro assays with pharmacokinetic studies (e.g., microsomal stability) to assess translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.